Diacetyl benzoyl lathyrol Diacetyl benzoyl lathyrol Diacetyl benzoyl lathyrol is a diterpenoid.
Diacetyl benzoyl lathyrol is an active ingredient in whitening creams. It is also reported to be a skin conditioning agent.
Diacetyl benzoyl lathyrol is a natural product found in Euphorbia lathyris with data available.
Brand Name: Vulcanchem
CAS No.: 218916-52-0
VCID: VC0003897
InChI: InChI=1S/C31H38O7/c1-17-13-14-23-24(30(23,6)7)15-18(2)28(34)31(38-21(5)33)16-19(3)27(25(31)26(17)36-20(4)32)37-29(35)22-11-9-8-10-12-22/h8-12,15,19,23-27H,1,13-14,16H2,2-7H3/b18-15+/t19-,23-,24+,25-,26-,27-,31+/m0/s1
SMILES:
Molecular Formula: C31H38O7
Molecular Weight: 522.6 g/mol

Diacetyl benzoyl lathyrol

CAS No.: 218916-52-0

Cat. No.: VC0003897

Molecular Formula: C31H38O7

Molecular Weight: 522.6 g/mol

* For research use only. Not for human or veterinary use.

Diacetyl benzoyl lathyrol - 218916-52-0

Specification

CAS No. 218916-52-0
Molecular Formula C31H38O7
Molecular Weight 522.6 g/mol
IUPAC Name [(1R,3E,5R,7S,11R,12R,13S,14S)-1,11-diacetyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-13-tricyclo[10.3.0.05,7]pentadec-3-enyl] benzoate
Standard InChI InChI=1S/C31H38O7/c1-17-13-14-23-24(30(23,6)7)15-18(2)28(34)31(38-21(5)33)16-19(3)27(25(31)26(17)36-20(4)32)37-29(35)22-11-9-8-10-12-22/h8-12,15,19,23-27H,1,13-14,16H2,2-7H3/b18-15+/t19-,23-,24+,25-,26-,27-,31+/m0/s1
Standard InChI Key JPYYWXPAHJBKJX-VWSFRBHVSA-N
Isomeric SMILES C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)C3=CC=CC=C3)[C@H](C(=C)CC[C@H]4[C@H](C4(C)C)/C=C(/C2=O)\C)OC(=O)C)OC(=O)C
Canonical SMILES CC1CC2(C(C1OC(=O)C3=CC=CC=C3)C(C(=C)CCC4C(C4(C)C)C=C(C2=O)C)OC(=O)C)OC(=O)C
Appearance Powder

Introduction

Chemical Structure and Physicochemical Properties

Diacetyl benzoyl lathyrol (C₃₁H₃₈O₇) features a lathyrane skeleton modified with acetyl and benzoyl groups. Its absolute stereochemistry includes seven defined stereocenters, contributing to its structural complexity . The compound’s molecular weight of 522.63 g/mol and density of 1.19 g/cm³ reflect its lipophilic nature, which enhances solubility in organic solvents such as chloroform and acetone .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₃₁H₃₈O₇
Boiling Point595.5±50.0 °C (Predicted)
SolubilityChloroform, DMSO, Ethyl Acetate
Optical ActivityUnspecified (Absolute Stereochemistry)
Predicted CCS (Ų)216.3 ([M+H]⁺)

The compound’s SMILES notation (C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)C3=CC=CC=C3)[C@H](C(=C)CC[C@H]4[C@H](C4(C)C)/C=C(/C2=O)\C)OC(=O)C)OC(=O)C) and InChIKey (JPYYWXPAHJBKJX-VWSFRBHVSA-N) provide precise descriptors for computational modeling .

Pharmacological Activities and Mechanisms

Cytotoxicity and Anticancer Effects

Diacetyl benzoyl lathyrol exhibits potent cytotoxicity against A549 human lung adenocarcinoma cells, with an IC₅₀ of 34.04 ± 3.99 μM . Mechanistic studies reveal its ability to induce apoptosis via the mitochondrial pathway, characterized by:

  • Loss of mitochondrial membrane potential (ΔΨm)

  • Cytochrome c release into the cytosol
    These effects correlate with caspase activation and DNA fragmentation, hallmarks of intrinsic apoptosis. Comparative analyses show superior activity over related lathyrane derivatives, suggesting structure-activity relationships dependent on acetyl and benzoyl substitutions .

Skin Conditioning and Whitening Properties

In dermatology, diacetyl benzoyl lathyrol serves as a multifunctional agent in formulations like GONGJINHYANG SEOL WHITENING INTENSIVE, where it:

  • Provides localized coverage for skin blemishes

  • Enhances moisturization through occlusive film formation

  • Inhibits melanogenesis via tyrosinase modulation
    Clinical-grade creams containing 0.11 mL/100mL of the compound demonstrate improved skin tone uniformity and reduced hyperpigmentation in photodamaged skin .

ManufacturerQuantityPrice (USD)Purity
Usbiological10 mg$490≥95%
TRC10 mg$1,320≥98%
Medical Isotopes, Inc.10 mg$2,200HPLC-grade

These pricing disparities reflect variations in purity (95–98%) and analytical certification levels .

Emerging Applications and Future Directions

Drug Delivery Innovations

Encapsulation in lipid nanoparticles (LNPs) enhances bioavailability by 3.2-fold compared to free compound, addressing solubility limitations for systemic administration .

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